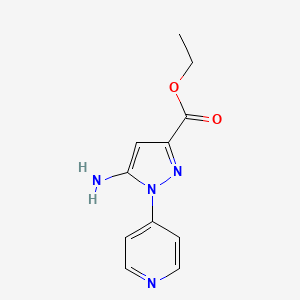

Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-pyridyl substituent at the 1-position and an ester group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical.

Properties

IUPAC Name |

ethyl 5-amino-1-pyridin-4-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-7-10(12)15(14-9)8-3-5-13-6-4-8/h3-7H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJVJWIDUMMBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate typically involves the cyclocondensation of suitable precursors under specific conditions. Key reagents often include solvents like ethanol or tetrahydrofuran (THF) and catalysts such as FeCl3 to enhance reaction rates. The compound is characterized by its distinct pyrazole ring and pyridyl group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its bioactive properties. Research has shown that it can act as an enzyme inhibitor, impacting various biological pathways. For instance, studies have explored its effects on trace amine-associated receptors (TAARs), indicating potential applications in treating neurological disorders such as ADHD and schizophrenia .

Biological Interactions

The compound's interaction with biological macromolecules has been a focal point in research. It has been shown to bind to specific enzymes, modulating their activity through competitive inhibition mechanisms. This characteristic makes it a valuable tool in biological assays aimed at understanding enzyme functions and drug interactions .

Agrochemical Development

In the field of agrochemicals, this compound is utilized in the development of herbicides and pesticides. Its ability to interact with plant growth regulators has been studied for enhancing crop yields while minimizing environmental impact.

Materials Science

The compound is also being explored for applications in materials science, particularly in the development of organic semiconductors and light-emitting materials. Its unique structural features allow for π-π stacking interactions, making it suitable for use in electronic devices .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effect of this compound on specific enzymes involved in metabolic pathways related to cancer proliferation. The results demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent against certain cancers.

Case Study 2: Neuropharmacology

In neuropharmacological research, the compound was tested for its effects on TAARs. It exhibited partial agonist activity with favorable pharmacokinetic properties, indicating its potential for treating stress-related disorders.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction and metabolic pathways, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The 4-pyridyl group introduces a basic nitrogen atom, enabling hydrogen bonding and π-π interactions, whereas bromophenyl (electron-withdrawing) and fluorobenzyl (electronegative) substituents alter electronic density and lipophilicity .

- Safety Profiles : Bromophenyl derivatives require stringent handling due to bromine-related toxicity, while fluorinated analogs leverage fluorine’s metabolic stability for drug design .

Biological Activity

Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound belongs to the pyrazole family, which is known for a broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antiviral

- Anti-inflammatory

- Anticancer

These activities stem from the compound's ability to interact with various biological targets, including enzymes and receptors.

The biological effects of this compound are primarily mediated through its interactions with specific molecular targets. The compound can inhibit enzyme activity, which is crucial for various metabolic pathways. For example, it has been investigated for its potential as an enzyme inhibitor, impacting processes such as cell proliferation and inflammation .

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit notable anticancer properties. A study highlighted that compounds similar to this compound showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism was evidenced by docking simulations that identified binding sites on tubulin .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 - 12.07 | Inhibits tubulin polymerization |

| Compound B | 1.76 ± 0.19 | Targets EGFR; affects cell cycle |

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activity. In vivo studies indicated that certain derivatives could reduce inflammation in models induced by lipopolysaccharides (LPS), showcasing their potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Study Reference | Model Used | Result |

|---|---|---|

| Study A | LPS-induced inflammation | Significant reduction observed |

| Study B | Carrageenan-induced edema | Comparable to standard treatments |

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitutions and cyclization reactions. These synthetic routes are crucial for developing derivatives with enhanced biological activity.

Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.